Spinosine

Vue d'ensemble

Description

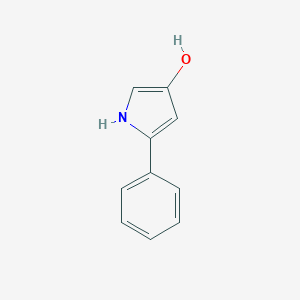

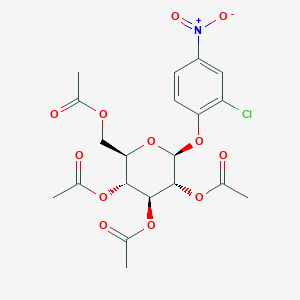

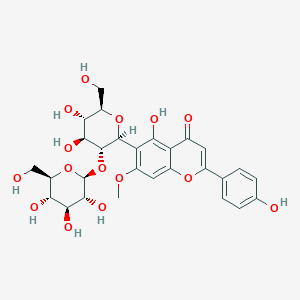

Spinosin is a natural flavone-C-glycoside primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa. It has a molecular formula of C28H32O15 and a molecular weight of 608.5 g/mol . Spinosin is known for its various pharmacological effects, including sedation, hypnosis, improvement of cognitive function, and anxiolytic effects .

Applications De Recherche Scientifique

Spinosin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, spinosin is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology, spinosin is investigated for its effects on cellular processes and its potential as a therapeutic agent for treating various diseases .

In medicine, spinosin is primarily studied for its sedative, hypnotic, and anxiolytic effects. It has shown promise in treating conditions such as insomnia, anxiety, and cognitive disorders . Additionally, spinosin has demonstrated cardioprotective and anti-cancer activities, making it a compound of interest for developing new therapeutic agents .

Mécanisme D'action

Target of Action

Spinosin, a natural flavone-C-glycoside, primarily targets the GABA A and 5-HT 1A receptors . These receptors play a crucial role in neurological functions, including cognition, mood regulation, and sleep. Spinosin’s interaction with these receptors contributes to its various neurological effects, such as improving cognitive function and exerting sedative and anxiolytic effects .

Mode of Action

Spinosin interacts with its primary targets, the GABA A and 5-HT 1A receptors, in a unique way. It acts as an inhibitor on both somatodendritic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors . This interaction results in changes in neuronal activity, which can lead to improvements in cognitive function and reductions in anxiety and insomnia .

Biochemical Pathways

Spinosin affects several biochemical pathways. One of the key pathways influenced by Spinosin is the FAK-DOCK180-Rac1-WAVE2-Arp3 signaling pathway . This pathway is involved in cell-cell adhesion and adherens junctions, which are closely related to the integrity of the blood-brain barrier (BBB). Spinosin’s action on this pathway helps maintain BBB integrity, which is crucial for normal brain function .

Result of Action

The molecular and cellular effects of Spinosin’s action are diverse. It has been reported to alleviate cognitive impairment by improving the neurotrophic factor (BDNF) and Bcl-2, decreasing the level of MDA, and inhibiting the inflammatory factor IL-6 in the brain . Additionally, Spinosin has been shown to protect against oxidative damage induced by hydrogen peroxide (H2O2) in neuro-2a (N2a) mouse neuroblastoma cells .

Action Environment

The action, efficacy, and stability of Spinosin can be influenced by various environmental factors. For instance, the production of Spinosin is derived from the fermentation of certain species of Saccharopolyspora . Changes in the fermentation environment could potentially impact the production and potency of Spinosin.

Analyse Biochimique

Biochemical Properties

Spinosin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, spinosin has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects, which contributes to its sedative and anxiolytic properties . Additionally, spinosin interacts with enzymes involved in the synthesis and degradation of neurotransmitters, influencing the overall neurotransmitter balance in the brain .

Cellular Effects

Spinosin exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, spinosin can modulate the expression of genes related to stress response and neuroprotection . It also affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization . These cellular effects contribute to the overall pharmacological profile of spinosin.

Molecular Mechanism

The molecular mechanism of spinosin involves its interaction with specific biomolecules. Spinosin binds to GABA receptors, enhancing their inhibitory effects and leading to sedation and anxiolysis . It also inhibits certain enzymes involved in neurotransmitter synthesis, thereby modulating neurotransmitter levels in the brain . Additionally, spinosin can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of spinosin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Spinosin has been found to be relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of spinosin vary with different dosages in animal models. At lower doses, spinosin exhibits sedative and anxiolytic effects without significant adverse effects . At higher doses, spinosin can cause toxicity and adverse effects, including alterations in liver and kidney function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for spinosin in clinical applications.

Metabolic Pathways

Spinosin is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert spinosin into its active and inactive metabolites . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of spinosin .

Transport and Distribution

The transport and distribution of spinosin within cells and tissues involve specific transporters and binding proteins. Spinosin is transported across cell membranes by organic anion-transporting polypeptides (OATPs) and other transporters . Once inside the cells, spinosin can bind to intracellular proteins, influencing its localization and accumulation in specific tissues . These transport and distribution mechanisms are essential for understanding the pharmacokinetics and pharmacodynamics of spinosin.

Subcellular Localization

Spinosin exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of spinosin . Understanding the subcellular localization of spinosin is crucial for elucidating its molecular mechanisms of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of spinosin involves the extraction from the seeds of Ziziphus jujuba Mill. var. spinosa. The seeds are dried and then subjected to ethanol extraction to isolate spinosin . The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods: In industrial settings, spinosin is often prepared using a phospholipid complex self-microemulsifying drug delivery system to enhance its bioavailability . This method involves the preparation of a spinosin-phospholipid complex followed by the development of a self-microemulsifying drug delivery system. This technique significantly improves the absorption and bioavailability of spinosin .

Analyse Des Réactions Chimiques

Types of Reactions: Spinosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving spinosin include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the reactions involving spinosin include various derivatives with enhanced pharmacological properties. These derivatives are often studied for their potential therapeutic applications in treating neurological disorders and other medical conditions .

Comparaison Avec Des Composés Similaires

Spinosin is often compared with other flavone-C-glycosides, such as swertisin and jujuboside A. While all these compounds share similar chemical structures, spinosin is unique in its potent sedative and hypnotic effects . Swertisin, for example, also exhibits anti-anxiety and hypnosis effects but differs in its binding affinity to serum albumins . Jujuboside A, another similar compound, is known for its sedative effects but lacks the broad range of pharmacological activities exhibited by spinosin .

Similar Compounds

- Swertisin

- Jujuboside A

- Betulinic acid

Spinosin’s unique combination of pharmacological effects and its potential for therapeutic applications make it a compound of significant interest in scientific research and industrial applications.

Propriétés

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)22(35)19(14)26-27(24(37)21(34)16(8-29)41-26)43-28-25(38)23(36)20(33)17(9-30)42-28/h2-7,16-17,20-21,23-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSULWDCMWZPO-ODEMIOGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222396 | |

| Record name | Spinosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72063-39-9 | |

| Record name | Spinosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72063-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of spinosin?

A1: While the precise mechanisms underlying spinosin's effects are still under investigation, research suggests it interacts with various signaling pathways. Notably, spinosin has been shown to:

- Activate the Nrf2/HO-1 pathway, conferring protection against oxidative stress. [, , ]

- Inhibit NF-κB signaling, thereby reducing inflammation. []

- Modulate the activity of plasmin, a serine protease involved in synaptic plasticity. []

- Influence the expression of glutamate receptor subunits (GluK1, GluK2, GluK3) in rat hippocampal neurons. []

- Inhibit p38 MAPK signaling, contributing to its neuroprotective effects. []

Q2: How does spinosin's interaction with these targets translate into its observed therapeutic effects?

A2: Spinosin's modulation of these key pathways contributes to its reported benefits in various preclinical models:

- Neuroprotection: Activation of Nrf2/HO-1 and inhibition of p38 MAPK contribute to its protective effects against amyloid-β (Aβ)-induced neuronal damage, a hallmark of Alzheimer's disease. [, , , ]

- Anti-inflammatory Effects: Suppression of NF-κB signaling likely underlies its ability to reduce inflammation in models of osteoporosis and other inflammatory conditions. []

- Hypnotic and Sedative Effects: While the precise mechanisms are not fully understood, spinosin's sedative and hypnotic properties may be linked to its ability to modulate neuronal activity in specific brain regions, such as the lateral hypothalamic area (LHA) and locus coeruleus (LC). []

Q3: What is the molecular formula and weight of spinosin?

A3: Spinosin has the molecular formula C28H36O15 and a molecular weight of 608.57 g/mol.

Q4: What are the key spectroscopic features that characterize spinosin?

A4: Spinosin's structure is confirmed through various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Provides detailed information about the arrangement of atoms within the molecule, including characteristic signals for its sugar moieties and aromatic rings. [, , ]

- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of spinosin, aiding in its identification and characterization of metabolites. [, , , , , , , , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals characteristic absorption bands indicative of spinosin's conjugated system and flavonoid structure. [, , ]

- Infrared (IR) Spectroscopy: Identifies functional groups present in spinosin, such as hydroxyl, carbonyl, and aromatic rings. [, ]

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of spinosin?

A5: Research suggests:

- Absorption: Spinosin exhibits relatively poor absorption from the gastrointestinal tract, potentially due to its low oil-water partition coefficient. [, , ]

- Distribution: Following intravenous administration, spinosin distributes widely in tissues, with higher concentrations observed in the liver, spleen, and kidneys. [, ] It also crosses the blood-brain barrier, albeit at relatively low levels. []

- Metabolism: Spinosin undergoes metabolism by rat intestinal flora, primarily yielding swertisin as a metabolite. [, , ] Studies in human liver microsomes identified eight metabolites, primarily generated through phase I metabolism. []

Q6: How do the pharmacokinetic properties of spinosin relate to its pharmacological effects?

A6: Spinosin's low oral bioavailability and extensive metabolism may limit its clinical application. Strategies to enhance its absorption and/or reduce its metabolism could improve its therapeutic potential.

Q7: What in vitro models have been used to study the biological activity of spinosin?

A7: Spinosin has been investigated in various cell lines, including:

- Neuro-2a cells: To explore its neuroprotective effects against Aβ-induced toxicity and oxidative stress. [, ]

- Human umbilical vein endothelial cells (HUVECs): To assess its effects on insulin resistance and inflammation. []

- Bone marrow macrophages (BMMs): To investigate its potential in inhibiting osteoclastogenesis, a key process in osteoporosis. []

- PC12 cells: To evaluate its neuroprotective effects in a model of corticosterone-induced cell injury. []

Q8: What animal models have been used to evaluate the in vivo efficacy of spinosin?

A8: Preclinical studies have utilized several animal models, including:

- Rodent models of insomnia: To assess spinosin's hypnotic and sedative effects. [, ]

- Mouse models of Alzheimer's disease: To evaluate its potential in ameliorating cognitive impairment and reducing Aβ pathology. [, , ]

- Rat models of myocardial ischemia-reperfusion injury: To investigate its cardioprotective properties. []

- Ovariectomized (OVX) mice: To assess its ability to prevent bone loss and attenuate osteoclastogenesis in a model of osteoporosis. []

- AOM/DSS-induced colitis-associated carcinogenesis (CAC) mouse model: To evaluate its potential anti-cancer activity. []

Q9: Have any clinical trials been conducted to assess the efficacy and safety of spinosin in humans?

A9: While preclinical findings are promising, comprehensive clinical trials are needed to determine the efficacy and safety of spinosin for specific therapeutic indications in humans.

Q10: What are some challenges associated with formulating spinosin for pharmaceutical applications?

A10: Its low water solubility and potential for degradation pose challenges for formulating stable and bioavailable dosage forms.

Q11: What strategies have been explored to improve the solubility and stability of spinosin formulations?

A11: Research suggests that approaches like complexation with sodium ions may enhance its water solubility and potentially improve its bioavailability. [] Further research is needed to develop optimal formulation strategies.

Q12: What analytical methods are commonly employed for the detection and quantification of spinosin?

A12: Various techniques are used, including:

- High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying spinosin in complex mixtures, often coupled with UV detection or mass spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , , , , , , , , ]

- Thin-Layer Chromatography (TLC): A simpler and more rapid method for qualitative analysis and screening of spinosin. []

- Ultra-High Performance Liquid Chromatography (UHPLC): Offers improved separation efficiency and speed compared to conventional HPLC, especially when coupled with MS detection. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)